molecular formula C18H25N5O2 B2911000 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide CAS No. 2034334-93-3

6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

Cat. No. B2911000
CAS RN: 2034334-93-3
M. Wt: 343.431
InChI Key: TWEZKKCPIQZHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nicotinamide derivative that has been synthesized using specific methods to obtain a pure form. In

Mechanism Of Action

The mechanism of action of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide involves the inhibition of specific enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the growth and spread of cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are responsible for inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide have been extensively studied. Research has shown that this compound has a significant impact on the biochemical processes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of specific enzymes involved in these processes, leading to a reduction in cancer cell growth and inflammation in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide in lab experiments include its high purity and specificity. This compound has been synthesized using specific methods to obtain a pure form, making it ideal for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions when handling this compound.

Future Directions

There are several future directions for research on 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide. One potential direction is the development of new synthetic methods to obtain this compound in a more efficient and cost-effective manner. Another direction is the exploration of its potential applications in other fields such as drug discovery and material science. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in vivo.
In conclusion, 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a chemical compound that has potential applications in various fields, particularly in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide involves a series of chemical reactions starting from nicotinic acid. The first step involves the conversion of nicotinic acid to 6-bromonicotinic acid using a mixture of sulfuric acid and phosphorus pentoxide. The 6-bromonicotinic acid is then reacted with cyclopentanol to obtain 6-bromonicotinyl cyclopentyl ether. The next step involves the reaction of 6-bromonicotinyl cyclopentyl ether with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine to obtain 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The compound 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.

properties

IUPAC Name

6-cyclopentyloxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-13(2)16(12-23-10-9-20-22-23)21-18(24)14-7-8-17(19-11-14)25-15-5-3-4-6-15/h7-11,13,15-16H,3-6,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZKKCPIQZHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

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